Fmoc-D-7-Hydroxy-Tic physical properties and storage conditions
Fmoc-D-7-Hydroxy-Tic physical properties and storage conditions
An In-Depth Technical Guide to the Physical Properties and Storage of Fmoc-D-7-Hydroxy-Tic
For researchers, scientists, and professionals engaged in drug development and peptide synthesis, a comprehensive understanding of the starting materials is paramount to ensure the reproducibility and success of experimental outcomes. This guide provides a detailed overview of the physical properties and optimal storage conditions for Nα-9-fluorenylmethyloxycarbonyl-D-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-D-7-Hydroxy-Tic), a valuable synthetic building block.
Physicochemical Characteristics
Fmoc-D-7-Hydroxy-Tic is a derivative of the constrained amino acid D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The incorporation of a hydroxyl group at the 7-position of the isoquinoline ring system and the presence of the bulky, base-labile Fmoc protecting group on the α-amino group define its chemical behavior and physical properties.
Precise experimental data for the D-enantiomer is not extensively available in the public domain. However, data for the corresponding L-enantiomer and the non-hydroxylated D-form provide valuable reference points.
Table 1: Physical and Chemical Properties of Fmoc-D-7-Hydroxy-Tic and Related Analogs
| Property | Fmoc-D-7-Hydroxy-Tic | Data Source/Analog |
| Molecular Formula | C₂₅H₂₁NO₅ | Cusabio (for L-isomer)[1] |
| Molecular Weight | 415.44 g/mol | Calculated from formula |
| Appearance | Lyophilized powder | Cusabio (for L-isomer)[1] |
| Melting Point | Not available | Data for the non-hydroxylated Fmoc-D-Tic-OH is 152-168 °C[2]. The hydroxyl group may slightly alter this value. |
| Solubility | Soluble in polar aprotic solvents | Inferred from general solubility of Fmoc-amino acids[3][4][5]. |
| Purity (typical) | ≥95% | Cusabio (for L-isomer)[1] |
Molecular Structure and its Implications
The structure of Fmoc-D-7-Hydroxy-Tic contains several key features that dictate its handling and reactivity:
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The Fmoc Group: This large, hydrophobic Nα-protecting group is the cornerstone of its application in solid-phase peptide synthesis (SPPS). Its defining characteristic is its stability in acidic conditions and lability to mild bases, such as piperidine, which proceeds via a β-elimination mechanism[6][7]. This orthogonality is crucial for the selective deprotection of the N-terminus during peptide chain elongation[8].
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The Tetrahydroisoquinoline Core: This constrained cyclic structure imparts a specific conformation to peptide backbones, a feature often exploited in the design of peptidomimetics with enhanced biological activity and stability.
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The Hydroxyl Group: The phenolic hydroxyl group at the 7-position is a potential site for modification and can influence the compound's solubility and reactivity. It is also susceptible to oxidation, a key consideration for long-term storage.
Solubility Profile
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Recommended Solvents: For applications in peptide synthesis, Fmoc-D-7-Hydroxy-Tic is expected to be soluble in polar aprotic solvents commonly used for coupling reactions. These include:
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In-situ Dissolution: It is standard practice to dissolve the required amount of the Fmoc-amino acid in the reaction solvent immediately prior to the coupling step to ensure complete dissolution and to minimize potential degradation in solution.
Optimal Storage and Handling Protocols
The long-term stability of Fmoc-D-7-Hydroxy-Tic is critically dependent on the storage conditions. The presence of the base-labile Fmoc group and the oxidizable hydroxyl group necessitates careful control of the storage environment.
Temperature
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Long-Term Storage: For maximal stability and to preserve the integrity of the compound over months, storage at -20°C to -80°C is strongly recommended[1]. At these temperatures, the rate of potential degradation reactions, such as hydrolysis or oxidation, is significantly reduced. A shelf life of approximately 6 months can be expected under these conditions[1].
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Short-Term Storage: For materials that will be used within a week, storage at 4°C is acceptable[1].
Causality: The primary reason for cold storage is to minimize the kinetic energy of the molecules, thereby slowing down any potential degradation pathways. The Fmoc group, while stable, can be susceptible to slow degradation over time, and the hydroxyl group is prone to oxidation.
Atmosphere and Moisture
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Inert Atmosphere: While not always explicitly stated by all suppliers, storing Fmoc-protected amino acids under an inert atmosphere (e.g., argon or nitrogen) is a best practice, particularly for long-term storage. This minimizes contact with atmospheric oxygen, which can lead to the oxidation of the hydroxyl group.
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Dessication: The compound should be stored in a dry environment. It is advisable to use a desiccator or sealed containers with a desiccant.
Causality: Moisture can lead to the hydrolysis of the carboxylic acid and potentially compromise the Fmoc group over extended periods. Oxygen, as mentioned, poses a risk to the phenolic hydroxyl group.
Handling Best Practices
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Aliquoting: For bulk quantities, it is highly recommended to aliquot the lyophilized powder into smaller, single-use vials upon receipt. This practice avoids repeated opening of the main container, which introduces moisture and oxygen, and prevents thermal cycling of the entire stock[1].
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Temperature Equilibration: Before opening a container that has been stored at low temperatures, it is crucial to allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which can degrade the product.
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Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the material should be avoided as this can introduce moisture and potentially affect the physical state of the lyophilized powder[1].
Stability Considerations
The chemical stability of Fmoc-D-7-Hydroxy-Tic is governed by the interplay of its functional groups and the external environment. The following diagram illustrates the key relationships.
Caption: Relationship between storage conditions and compound stability.
Conclusion
The effective use of Fmoc-D-7-Hydroxy-Tic in research and development hinges on a solid understanding of its physical properties and adherence to strict storage and handling protocols. By storing the compound at or below -20°C in a dry, dark environment, and by employing best practices such as aliquoting and proper temperature equilibration, researchers can ensure the long-term stability and reactivity of this valuable reagent, leading to more reliable and reproducible results in peptide synthesis and other applications.
References
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Ottokemi. Fmoc-D-Tic-OH, 98%. [Link]
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Cusabio. Fmoc-L-7-Hydroxy-Tic. [Link]
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Global Substance Registration System (GSRS). FMOC-D-TIC-OH. [Link]
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ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
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ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. Fmoc-D-Tic-OH, 98% 130309-33-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
